molecular formula C8H16FN B1492477 Ethyl[(1-fluorocyclopentyl)methyl]amine CAS No. 2098013-81-9

Ethyl[(1-fluorocyclopentyl)methyl]amine

Cat. No.: B1492477
CAS No.: 2098013-81-9
M. Wt: 145.22 g/mol
InChI Key: JBGCIYUPTXJJJZ-UHFFFAOYSA-N
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Description

Ethyl[(1-fluorocyclopentyl)methyl]amine is a useful research compound. Its molecular formula is C8H16FN and its molecular weight is 145.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl[(1-fluorocyclopentyl)methyl]amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to form imine derivatives when reacting with aldehydes or ketones, a process that is acid-catalyzed and reversible . This interaction is crucial in studying the effects of fluorine-substituted compounds on biochemical pathways. Additionally, this compound can potentially inhibit or activate specific enzymes, influencing various biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form imine derivatives can impact cellular signaling and metabolic pathways, leading to changes in gene expression and cellular function . These effects make this compound a valuable tool in studying cellular responses to fluorine-substituted compounds.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It forms imine derivatives with aldehydes or ketones, which can influence enzyme activity and gene expression . This interaction can lead to enzyme inhibition or activation, affecting various biochemical pathways. The compound’s ability to form stable imine derivatives makes it a valuable tool in studying the molecular mechanisms of fluorine-substituted compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that amines, including this compound, can undergo oxidation and other transformation processes, affecting their stability and activity . These temporal effects are crucial in understanding the compound’s long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact. Studies on similar compounds have shown that dosage can significantly influence the compound’s effects on cellular function and overall health . Understanding the dosage effects of this compound is essential for its safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the degradation of aliphatic amines and amides The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels

Properties

IUPAC Name

N-[(1-fluorocyclopentyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FN/c1-2-10-7-8(9)5-3-4-6-8/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGCIYUPTXJJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1(CCCC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.